tamoxifen N-beta-D-glucosiduronic acid
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Overview
Description
Tamoxifen N-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid.
Tamoxifen-N-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. Tamoxifen-N-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Tamoxifen-N-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen-N-glucuronide is primarily located in the cytoplasm. Tamoxifen-N-glucuronide and uridine 5'-diphosphate can be biosynthesized from tamoxifen and uridine diphosphate glucuronic acid; which is catalyzed by the enzyme UDP-glucuronosyltransferase 1-4. In humans, tamoxifen-N-glucuronide is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.
Scientific Research Applications
Metabolic Pathway and Excretion
N-linked Glucuronidation of Tamoxifen (TAM)
A new potential metabolic pathway of TAM via N-linked glucuronic acid conjugation for excretion in humans was discovered. This pathway suggests that UGT1A4 plays a role in metabolism and excretion of TAM without Phase I metabolism in the human liver. TAM N(+)-glucuronide still retains binding affinity for human estrogen receptors, indicating its possible contribution to TAM's biological activity in vivo (Kaku et al., 2004).
Metabolism of Trans-4-hydroxy-TAM
Trans-4-hydroxy-TAM, an active metabolite of TAM, undergoes N-linked glucuronic acid conjugation. This process is important for understanding the metabolism and excretion of TAM's active metabolites in humans (Ogura et al., 2006).
Glucuronidation and Pharmacogenomics
Impact of UGT1A4 Variants
Variant isoforms of the UDP-glucuronosyltransferase (UGT) 1A4 gene show altered glucuronidation rates against TAM and its active metabolites. These differences could play a significant role in individual pharmacological responses to TAM therapy (Sun et al., 2006).
UGTs in TAM Metabolism
UGTs play an important role in the metabolism of TAM's major active metabolites. The study emphasizes the need for further research on how these UGTs affect the therapeutic efficacy of TAM (Sun et al., 2007).
Genetic and Molecular Implications
Genotypic Influence on TAM Metabolism
Different genotypes of UGT1A4, UGT2B7, UGT2B15, and UGT2B17 have significant impacts on the concentrations of tamoxifen's glucuronide metabolites, indicating a potential role in the effectiveness of TAM therapy in breast cancer patients (Romero-Lorca et al., 2015).
UDPGT Variants and TAM Metabolism
Variants in UDP-glucuronosyltransferase enzymes responsible for glucuronidation of active TAM metabolites may contribute to interindividual variability in TAM metabolism and response to therapy (Blevins-Primeau et al., 2009).
properties
Molecular Formula |
C32H38NO7+ |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29+,30-,31+/m0/s1 |
InChI Key |
UKFQQYJAYUAYES-DTMHFWPESA-O |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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